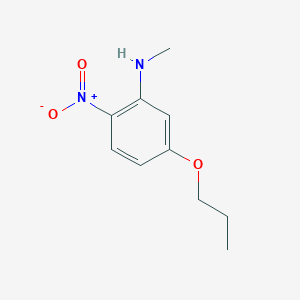

n-Methyl-2-nitro-5-propoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of 5-Nitro-2-propoxyaniline, also known as P-4000 and Ultrasüss, which was once used as an artificial sweetener but has been banned in the United States because of its possible toxicity .

Molecular Structure Analysis

The molecular structure of n-Methyl-2-nitro-5-propoxyaniline can be represented by the InChI code1S/C10H13BrN2O3/c1-3-4-16-10-6-8 (12-2)9 (13 (14)15)5-7 (10)11/h5-6,12H,3-4H2,1-2H3 . This indicates the presence of a bromine atom in the structure, which is not present in the parent compound 5-Nitro-2-propoxyaniline . Physical And Chemical Properties Analysis

N-Methyl-2-nitro-5-propoxyaniline has a molecular weight of 210.23 . The parent compound, 5-Nitro-2-propoxyaniline, is an orange solid that is only slightly soluble in water and is stable in boiling water and dilute acids .Wissenschaftliche Forschungsanwendungen

Synthesis of Photoreactive Derivatives

n-Methyl-2-nitro-5-propoxyaniline and its derivatives have been studied for their potential in synthesizing photoreactive compounds. For instance, the synthesis of photoreactive 2-propoxyaniline derivatives has been explored as a method for understanding the interaction between artificial sweeteners and their receptors (Murai et al., 2015).

Use in Molecular Electronic Devices

This compound has also been used in molecular electronic devices. A study showed that a molecule containing a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance, which are crucial properties for electronic devices (Chen et al., 1999).

Synthesis of Polymers for Electrochromic Applications

Research into the synthesis of novel polymers using n-Methyl-2-nitro-5-propoxyaniline derivatives has indicated potential for electrochromic applications. Such polymers exhibit high optical contrasts and fast switching speeds, making them suitable for use in the near-infrared region (Li et al., 2017).

Catalysis in Chemical Synthesis

The compound has been utilized in the catalytic synthesis of various chemicals. For example, the selective synthesis of N-substituted 5-methyl-2-pyrrolidones from ethyl levulinate and nitro compounds in the presence of nanosized Pt-based catalysts has been explored (Vidal et al., 2017).

Eigenschaften

IUPAC Name |

N-methyl-2-nitro-5-propoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-6-15-8-4-5-10(12(13)14)9(7-8)11-2/h4-5,7,11H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKVAMJZKEMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)

![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)

![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)

![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)

![3-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2435967.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)